LPA₁ Receptor Binding Affinity: 18:0 LPA vs. 18:1 LPA
In competitive binding experiments using [³H]LPA 18:1 as the radioligand, 1‑stearoyl‑sn‑glycero‑3‑phosphate (18:0 LPA) exhibited an IC₅₀ of 0.113 ± 0.048 μM, whereas the unsaturated analog 1‑oleoyl‑sn‑glycero‑3‑phosphate (18:1 LPA) displayed a lower IC₅₀ of 0.059 ± 0.002 μM, indicating approximately 2‑fold higher affinity for the LPA₁ receptor [1].
| Evidence Dimension | LPA₁ receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.113 ± 0.048 μM |
| Comparator Or Baseline | 1‑Oleoyl‑sn‑glycero‑3‑phosphate (18:1 LPA): IC₅₀ = 0.059 ± 0.002 μM |
| Quantified Difference | 18:1 LPA has ~1.9‑fold higher affinity (lower IC₅₀) than 18:0 LPA |
| Conditions | Competition binding assay using ~2 nM [³H]LPA 18:1; data represent mean ± S.E.M. of three experiments |
Why This Matters
This quantifies the impact of acyl chain saturation on LPA₁ binding, enabling informed selection of 18:0 LPA as a lower‑affinity control or for experiments requiring discrimination between saturated and unsaturated LPA signaling.
- [1] JPET. IC₅₀ values for LPA species in competition binding experiments. Available at: https://jpet.aspetjournals.org/highwire/markup/98713/expansion View Source
